

BMS-794833 CAS number and molecular formula

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Compound of Interest

Compound Name: BMS-794833

Cat. No.: B606251

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In-Depth Technical Guide: BMS-794833

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Identifier	Value
CAS Number	1174046-72-0[1][2][3][4][5][6]
Molecular Formula	C23H15ClF2N4O3[2][3][4][6][7]

Biochemical Activity and Selectivity

BMS-794833 is a potent, ATP-competitive inhibitor primarily targeting the c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinases. It also demonstrates significant inhibitory activity against other receptor tyrosine kinases, including Ron, Axl, and Flt3.

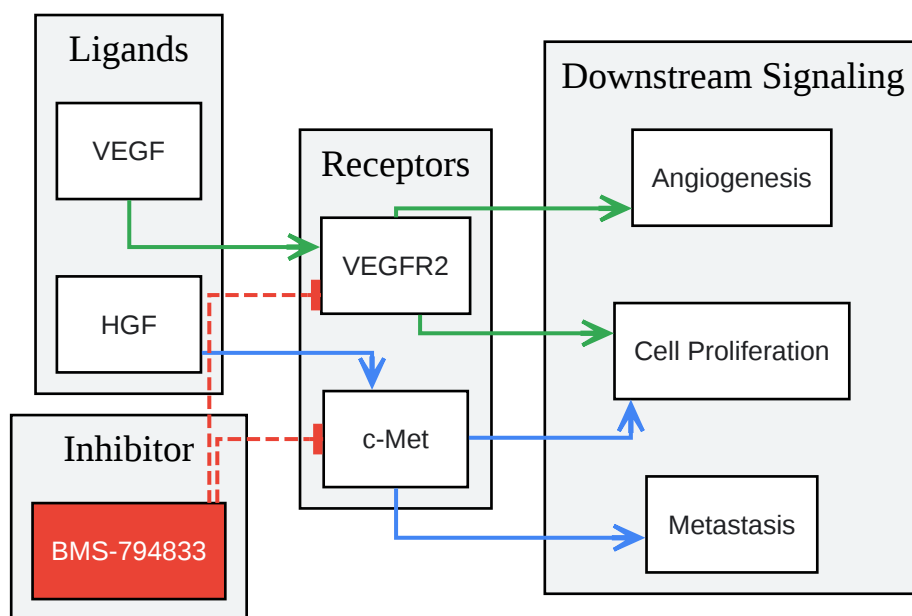
Target	IC50 (nM)
c-Met	1.7[1][2][4]
VEGFR2	15[1][2][4]
Ron	<3[6]
Axl	<3[6]
Flt-3	<3[6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The compound exhibits high selectivity for these kinases, having been tested against a panel of over 200 other receptor and non-receptor tyrosine kinases as well as serine/threonine kinases. [6]

Signaling Pathway Inhibition

BMS-794833 exerts its anti-tumor effects by concurrently blocking critical signaling pathways involved in tumor angiogenesis, proliferation, and metastasis. The primary pathways inhibited are those mediated by c-Met and VEGFR2. The binding of their respective ligands, Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF), triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. **BMS-794833** prevents this initial phosphorylation step.



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BMS-794833 inhibits c-Met and VEGFR2 signaling pathways.

Experimental Protocols

Cell Proliferation Assay

This protocol outlines the methodology to assess the in vitro efficacy of **BMS-794833** on tumor cell lines with activated c-Met signaling.

Objective: To determine the concentration of **BMS-794833** required to inhibit the proliferation of the GTL-16 human gastric carcinoma cell line by 50% (IC₅₀).

Materials:

- GTL-16 human gastric carcinoma cell line
- 96-well microtiter plates
- Culture medium with 0.5% fetal calf serum
- **BMS-794833**

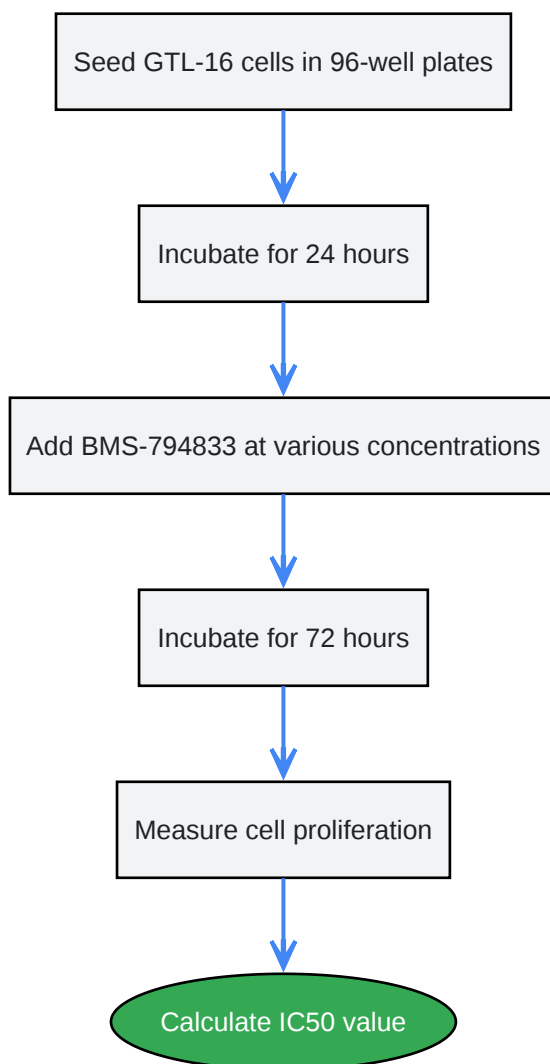
- Cell proliferation reagent (e.g., MTS, WST-1)
- Incubator (37°C, 5% CO₂, 95% air, 100% relative humidity)

Procedure:

- Cell Seeding: Plate GTL-16 cells in 96-well microtiter plates in a culture medium containing 0.5% fetal calf serum.
- Pre-incubation: Incubate the plates for 24 hours under standard cell culture conditions.
- Compound Treatment: Add varying concentrations of **BMS-794833** to the wells.
- Incubation: Incubate the treated cells for an additional 72 hours.
- Growth Inhibition Assessment: Measure cell proliferation using a suitable reagent and calculate the growth inhibition for each concentration.[\[4\]](#)

Results: The IC₅₀ value for **BMS-794833** in the GTL-16 cell line was determined to be 39 nM.

[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[6\]](#)



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Workflow for the in vitro cell proliferation assay.

In Vivo Tumor Xenograft Model

This protocol describes the methodology for evaluating the anti-tumor activity of **BMS-794833** in a mouse xenograft model.

Objective: To assess the in vivo efficacy of orally administered **BMS-794833** on the growth of U87 glioblastoma tumors in mice.

Materials:

- Immunocompromised mice

- U87 human glioblastoma cells
- **BMS-794833**
- Vehicle for oral administration

Procedure:

- Tumor Implantation: Subcutaneously implant U87 glioblastoma cells into immunocompromised mice.
- Tumor Growth: Allow tumors to establish and reach a predetermined size.
- Treatment: Orally administer **BMS-794833** at a dose of 25 mg/kg.
- Monitoring: Monitor tumor growth and the general health of the animals over the course of the study.

Results: Administration of **BMS-794833** at 25 mg/kg resulted in complete tumor stasis in the U87 glioblastoma model.[2][6] In a separate human gastric tumor xenograft model, the compound exhibited greater than 50% tumor growth inhibition for at least one tumor doubling time without significant toxicity over 14 days.[4]

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